molecular formula C6H5BrFN B597659 4-Bromo-3-fluoro-2-methylpyridine CAS No. 1211583-78-6

4-Bromo-3-fluoro-2-methylpyridine

Cat. No. B597659
CAS RN: 1211583-78-6
M. Wt: 190.015
InChI Key: MOCRCEBISJMOGG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluoro-2-methylpyridine involves several steps. One method uses a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C). The results showed that the combination of K2CO3 and Pd (dppf) Cl2 is the optimal condition .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoro-2-methylpyridine is C6H5BrFN . The IUPAC name is 4-bromo-3-fluoro-2-methylpyridine . The InChI is InChI=1S/C6H5BrFN/c1-4-6 (8)5 (7)2-3-9-4/h2-3H,1H3 .


Chemical Reactions Analysis

4-Bromo-3-fluoro-2-methylpyridine can undergo various chemical reactions. For instance, it can be used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-fluoro-2-methylpyridine is 190.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 4-Bromo-3-fluoro-2-methylpyridine, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation of Crown-Ester-Bipyridines and Viologens

4-Bromo-3-fluoro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens. These compounds are prepared through sodium or nickel reductive coupling, side chain oxidation, and esterification .

3. Synthesis of Compounds with Herbicidal Activity High yield methods for the preparation of substituted 3-fluoropyridines, which use 4-Bromo-3-fluoro-2-methylpyridine, have been applied in the synthesis of compounds possessing herbicidal activity .

4. Synthesis of F 18 Substituted Pyridines Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Synthesis of Fluorine-Containing Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom. The synthesis of these pharmaceuticals often involves the use of fluorinated pyridines .

Synthesis of Fluorine-Containing Agrochemicals

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Synthesis of Dyes

4-Bromo-3-fluoro-2-methylpyridine serves as an important raw material and intermediate in the synthesis of dyes .

Optimized Synthesis of Compound 3

4-Bromo-3-fluoro-2-methylpyridine has been used in the optimized synthesis of compound 3, yielding more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

Safety and Hazards

4-Bromo-3-fluoro-2-methylpyridine is considered hazardous. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

4-Bromo-3-fluoro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . Its future directions could involve its use in the synthesis of more complex compounds and in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-Bromo-3-fluoro-2-methylpyridine might interact with its targets in a unique way due to its fluorine component.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 4-Bromo-3-fluoro-2-methylpyridine could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of 4-Bromo-3-fluoro-2-methylpyridine could potentially impact its pharmacokinetic properties and bioavailability.

Result of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that 4-Bromo-3-fluoro-2-methylpyridine could have unique effects at the molecular and cellular level.

Action Environment

The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .

properties

IUPAC Name

4-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCRCEBISJMOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-methylpyridine

CAS RN

1211583-78-6
Record name 4-bromo-3-fluoro-2-methylpyridine
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